N-(3-fluoro-2-methylbenzyl)cyclobutanamine
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Overview
Description
N-(3-fluoro-2-methylbenzyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine group attached to a benzyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylbenzyl)cyclobutanamine typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylbenzyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-fluoro-2-methylbenzyl)cyclobutanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for industrial applications.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylbenzyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylbenzyl)cyclobutanamine
- N-(3-chloro-2-methylbenzyl)cyclobutanamine
- N-(3-fluoro-4-methylbenzyl)cyclobutanamine
Uniqueness
N-(3-fluoro-2-methylbenzyl)cyclobutanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This structural arrangement influences its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds. The presence of the cyclobutanamine group further adds to its distinctiveness, providing unique steric and electronic properties that impact its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
N-[(3-fluoro-2-methylphenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-10(4-2-7-12(9)13)8-14-11-5-3-6-11/h2,4,7,11,14H,3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHIIDKUWJSHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CNC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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